molecular formula C45H72N12O15S B057384 Buccalin CAS No. 116786-35-7

Buccalin

Cat. No.: B057384
CAS No.: 116786-35-7
M. Wt: 1053.2 g/mol
InChI Key: UAYHBJIRVVTXIJ-XSTSSERXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buccalin is a bacterial lysate-based medicinal product that has been developed as an immune-stimulant. It is primarily used in the prophylaxis of recurrent respiratory tract infections. This compound contains inactivated bacterial bodies, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buccalin is prepared by inactivating bacterial bodies through heating. The bacterial species used in this compound are heat-inactivated to ensure they are non-viable while retaining their immunogenic properties .

Industrial Production Methods: The industrial production of this compound involves the cultivation of the bacterial species, followed by their inactivation through heating. The inactivated bacterial bodies are then formulated into a bacterial concentrate, which is used in the final product .

Chemical Reactions Analysis

Buccalin, being a bacterial lysate, does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to stimulate the immune system. The inactivated bacterial bodies in this compound interact with the immune system to enhance its response to infections .

Comparison with Similar Compounds

Buccalin is unique in its composition and mechanism of action compared to other bacterial lysate-based products. Similar compounds include other bacterial lysates used for immune stimulation, such as OM-85 and Broncho-Vaxom. These compounds also contain inactivated bacterial bodies and are used for the prevention of respiratory tract infections. this compound’s specific combination of bacterial species and its method of preparation make it distinct .

List of Similar Compounds:
  • OM-85
  • Broncho-Vaxom
  • Ribomunyl

This compound stands out due to its unique formulation and its demonstrated efficacy in reducing the number of infectious episodes in patients with recurrent respiratory tract infections .

Biological Activity

Buccalin is a neuropeptide that plays significant roles in neuromuscular transmission, particularly in the marine mollusk Aplysia. It is recognized for its modulatory effects on muscle contractions and its involvement in various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and related studies.

Structure and Classification

This compound belongs to a family of neuropeptides characterized by their role as cotransmitters. The primary forms of this compound include:

  • This compound A
  • This compound B
  • This compound C

These peptides exhibit structural homology and are derived from a common precursor molecule. The amidation of these peptides is crucial for their biological activity, with variations in their amino acid sequences influencing their specific functions .

Table 1: Structural Characteristics of this compound Peptides

PeptideLength (Amino Acids)Amidation RequiredFunctionality
This compound A11YesModulates neuromuscular transmission
This compound B10YesSimilar modulatory effects
This compound C11YesPotentially similar to this compound A

This compound primarily acts at the anterior radula commissure (ARC) neuromuscular junction. Its key actions include:

  • Presynaptic Inhibition : this compound decreases the release of acetylcholine (ACh) from motor neurons, which contrasts with other neuropeptides that enhance ACh release .
  • Modulation of Muscle Contraction : When applied exogenously, this compound reduces the size of muscle contractions elicited by motor neuron firing without affecting contractions produced by direct ACh application .

Case Study: Modulatory Effects on Neuromuscular Transmission

In a series of experiments involving Aplysia, researchers observed that this compound A significantly decreased excitatory junction potentials at the ARC without altering muscle relaxation rates. This suggests that this compound serves as a critical modulator in the neuromuscular system, providing fine-tuning to muscle responses during feeding behaviors .

Biological Activities Beyond Neuromuscular Transmission

Recent studies have indicated that this compound may also influence other physiological systems:

  • Cardiovascular System : this compound-like immunoreactivity has been detected in tissues associated with cardiovascular functions, suggesting potential roles in heart regulation .
  • Reproductive System : The presence of this compound in reproductive tissues indicates its involvement in reproductive physiology .
  • Digestive System : this compound's modulatory actions extend to digestive processes, further highlighting its diverse biological roles across different systems .

Table 2: Physiological Systems Influenced by this compound

SystemObserved Effects
NeuromuscularDecreased ACh release, reduced contraction size
CardiovascularPotential regulation of heart function
ReproductivePossible involvement in reproductive processes
DigestiveModulation of digestive functions

Clinical Applications and Research Findings

This compound's immunological applications have also been explored through the use of bacterial lysates such as this compound® for treating respiratory infections. Clinical studies have demonstrated its efficacy in enhancing local immune responses and reducing the frequency of infectious episodes in patients with recurrent respiratory issues .

Summary of Clinical Study Findings

  • Study Design : Double-blind, placebo-controlled trials evaluating this compound®.
  • Primary Endpoint : Reduction in days with infectious episodes.
  • Secondary Endpoints : Frequency and severity of respiratory infections; overall patient well-being evaluated on a five-point scale.

Results indicated significant improvements in treated groups compared to placebo, supporting this compound's role as an immune stimulant.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHBJIRVVTXIJ-XSTSSERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72N12O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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